

3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine CAS number and structure

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Compound of Interest

Compound Name: 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine

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Technical Guide: 3-(Methylsulfonyl)-1H-1,2,4-triazol-5-amine

Abstract

This document provides a comprehensive technical overview of **3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine**, a heterocyclic compound of interest in medicinal and agrochemical research. It details the compound's chemical identity, structural information, and key physicochemical properties, alongside those of its common precursor, 3-(methylthio)-1H-1,2,4-triazol-5-amine. A detailed experimental protocol for its synthesis via oxidation is provided. Furthermore, this guide explores the potential biological significance of this class of compounds, proposing a mechanism of action based on the known activities of related triazole sulfone derivatives.

Compound Identification and Structure

3-(Methylsulfonyl)-1H-1,2,4-triazol-5-amine is a derivative of the 1,2,4-triazole heterocyclic system, characterized by the presence of an amine group at the 5-position and a methylsulfonyl ($-\text{SO}_2\text{CH}_3$) group at the 3-position. The methylsulfonyl group is the oxidized form of a methylthio ($-\text{SCH}_3$) group, and the compound is typically synthesized from its methylthio analog.

Chemical Structure:

- **3-(Methylsulfonyl)-1H-1,2,4-triazol-5-amine:**

Chemical structure of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine (Structure depicted for illustrative purposes)

- Precursor: 3-(Methylthio)-1H-1,2,4-triazol-5-amine:

Chemical structure of 3-(methylthio)-1H-1,2,4-triazol-5-amine (Structure depicted for illustrative purposes)

Physicochemical and Quantitative Data

The following table summarizes key quantitative data for **3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine** and its precursor. This allows for easy comparison of their fundamental properties.

Property	3-(Methylsulfonyl)-1H-1,2,4-triazol-5-amine	3-(Methylthio)-1H-1,2,4-triazol-5-amine
IUPAC Name	5-(Methylsulfonyl)-1H-1,2,4-triazol-3-amine	3-(Methylsulfonyl)-1H-1,2,4-triazol-5-amine[1]
Synonyms	5-Amino-3-(methylsulfonyl)-1,2,4-triazole	3-Amino-5-methylthio-1H-1,2,4-triazole[2]
CAS Number	88982-32-5[3][4]	45534-08-5[2]
Molecular Formula	C ₃ H ₆ N ₄ O ₂ S[4]	C ₃ H ₆ N ₄ S[1]
Molecular Weight	162.17 g/mol [4]	130.17 g/mol [1]
Appearance	White to off-white powder (predicted)	White to light beige crystalline powder
Melting Point	Data not available	130-133 °C[2]
Solubility	Data not available	Very faint turbidity in water

Experimental Protocols: Synthesis

The primary synthetic route to **3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine** involves the oxidation of its thioether precursor, 3-(methylthio)-1H-1,2,4-triazol-5-amine. Meta-

chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.

[5][6]

Protocol: Oxidation of 3-(Methylthio)-1H-1,2,4-triazol-5-amine to 3-(Methylsulfonyl)-1H-1,2,4-triazol-5-amine

Materials:

- 3-(Methylthio)-1H-1,2,4-triazol-5-amine (1.0 eq)
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2-2.5 eq)
- Dichloromethane (DCM) or similar chlorinated solvent
- 10% aqueous solution of Sodium Sulfite (Na_2SO_3)
- Saturated aqueous solution of Sodium Bicarbonate (NaHCO_3)
- Saturated aqueous solution of Sodium Chloride (NaCl , Brine)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- Dissolution: Suspend 3-(methylthio)-1H-1,2,4-triazol-5-amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C using an ice bath.
- Oxidant Addition: Slowly add m-CPBA (2.2-2.5 eq) portion-wise to the stirred suspension over 30-60 minutes. The reaction is exothermic; maintain the temperature at or below room temperature.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Quenching: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess peroxide by slowly adding a 10% aqueous solution of Na_2SO_3 until a starch-iodide paper test

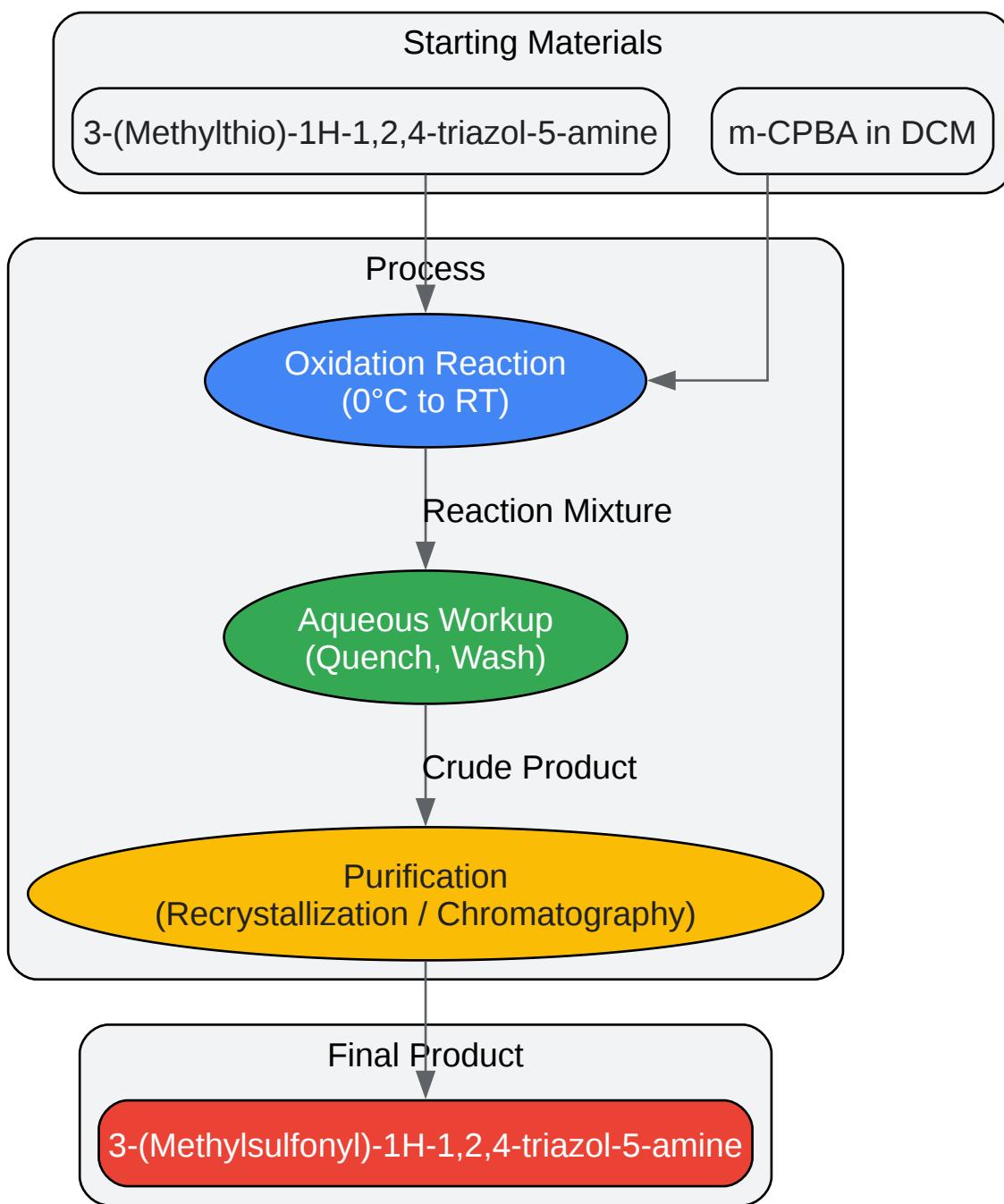
is negative.

- Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated NaHCO_3 solution (to remove m-chlorobenzoic acid byproduct), water, and finally brine.^[7]
- Drying and Concentration: Dry the separated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to afford the pure **3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine**.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of the target compound from its thioether precursor.



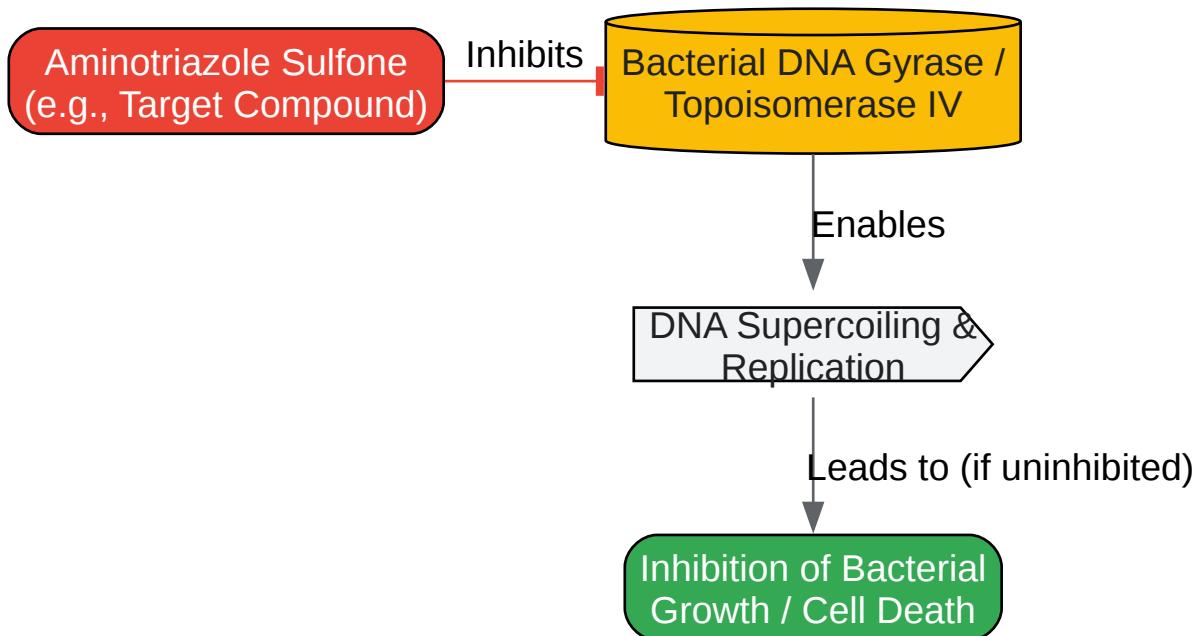
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Caption: Synthetic workflow for **3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine**.

Proposed Biological Mechanism of Action

While the specific biological targets of **3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine** are not yet fully elucidated, related triazole sulfone compounds have demonstrated potential as

antibacterial agents.[8] A plausible mechanism involves the inhibition of essential bacterial enzymes. One such pathway is the disruption of DNA replication through the inhibition of DNA gyrase and topoisomerase IV, key enzymes in bacterial survival.[8]



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Caption: Proposed antibacterial mechanism via DNA gyrase inhibition.

Discussion and Future Outlook

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[9] The incorporation of a sulfone moiety can significantly alter a molecule's physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which can in turn modulate its biological activity and pharmacokinetic profile.

Derivatives of 1,2,4-triazole are known to possess a wide array of biological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties.[9][10] The sulfone group, in particular, has been explored as a key pharmacophore in various drug candidates, including inhibitors of enzymes like DNA gyrase and as bioisosteres for other functional groups.[8][11]

The limited publicly available data on **3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine** suggests it is an accessible, yet underexplored, chemical entity. Further research is warranted to fully

characterize its physical properties and to screen it against a panel of biological targets (e.g., kinases, bacterial enzymes, viral proteins) to uncover its therapeutic potential. Structure-activity relationship (SAR) studies, starting from this core scaffold, could lead to the development of novel drug candidates.

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